3-((Dimethylamino)methyl)piperidin-3-ol
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Overview
Description
3-((Dimethylamino)methyl)piperidin-3-ol is a chemical compound with the molecular formula C8H18N2O It is a piperidine derivative, which means it contains a six-membered ring with one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((Dimethylamino)methyl)piperidin-3-ol typically involves the reaction of piperidine with formaldehyde and dimethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process can be summarized as follows:
Starting Materials: Piperidine, formaldehyde, and dimethylamine.
Reaction Conditions: The reaction is usually conducted in an aqueous medium at a temperature range of 20-30°C.
Procedure: Piperidine is first reacted with formaldehyde to form a hydroxymethyl intermediate. This intermediate is then reacted with dimethylamine to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
3-((Dimethylamino)methyl)piperidin-3-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The hydroxyl group in the compound can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce amine derivatives.
Scientific Research Applications
3-((Dimethylamino)methyl)piperidin-3-ol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: The compound is used in the production of specialty chemicals and as a building block for more complex molecules.
Mechanism of Action
The mechanism of action of 3-((Dimethylamino)methyl)piperidin-3-ol involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Piperidine: A simple six-membered ring with one nitrogen atom, used as a starting material for many derivatives.
N-Methylpiperidine: A derivative with a methyl group attached to the nitrogen atom.
N,N-Dimethylpiperidine: A derivative with two methyl groups attached to the nitrogen atom.
Uniqueness
3-((Dimethylamino)methyl)piperidin-3-ol is unique due to the presence of both a dimethylamino group and a hydroxyl group on the piperidine ring. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C8H18N2O |
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Molecular Weight |
158.24 g/mol |
IUPAC Name |
3-[(dimethylamino)methyl]piperidin-3-ol |
InChI |
InChI=1S/C8H18N2O/c1-10(2)7-8(11)4-3-5-9-6-8/h9,11H,3-7H2,1-2H3 |
InChI Key |
PFNNMDIHGDEFDN-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CC1(CCCNC1)O |
Origin of Product |
United States |
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